molecular formula C5H11NO B12998393 (1S,2S)-2-Ethoxycyclopropan-1-amine

(1S,2S)-2-Ethoxycyclopropan-1-amine

Cat. No.: B12998393
M. Wt: 101.15 g/mol
InChI Key: YLZLFVHVXAGPLZ-WHFBIAKZSA-N
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Description

(1S,2S)-2-Ethoxycyclopropan-1-amine is a chiral cyclopropane derivative characterized by an ethoxy (-OCH2CH3) substituent at the 2-position and an amine (-NH2) group at the 1-position of the strained cyclopropane ring. Its molecular formula is C5H11NO, with a SMILES string of CCOC1CC1N and InChIKey YLZLFVHVXAGPLZ-UHFFFAOYSA-N . The cyclopropane ring introduces significant ring strain, enhancing reactivity and making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The stereochemistry (S,S) is critical for its interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates activity .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1S,2S)-2-ethoxycyclopropan-1-amine

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

YLZLFVHVXAGPLZ-WHFBIAKZSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H]1N

Canonical SMILES

CCOC1CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of (1S,2S)-2-Ethoxycyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Ethoxycyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various cyclopropylamines .

Scientific Research Applications

(1S,2S)-2-Ethoxycyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Ethoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction, or interference with metabolic processes .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among cyclopropane derivatives include substituent type, ring size, stereochemistry, and functional group modifications. Below is a comparative analysis:

Table 1: Comparative Analysis of Cyclopropane Derivatives
Compound Name Substituent Ring Size Stereochemistry Key Properties/Applications References
(1S,2S)-2-Ethoxycyclopropan-1-amine Ethoxy (-OCH2CH3) Cyclopropane S,S Moderate lipophilicity; chiral intermediate in drug synthesis
rac-(1R,2R)-2-Ethoxycyclopropan-1-amine HCl Ethoxy (-OCH2CH3) Cyclopropane R,R (racemic) Racemic form; potential divergent biological activity vs. S,S enantiomer
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine HCl Methoxymethyl (-CH2OCH3) Cyclopropane S,S Increased oxygen content; improved solubility
(1S,2S)-2-Methoxycyclobutan-1-amine HCl Methoxy (-OCH3) Cyclobutane S,S Reduced ring strain; lower reactivity
(1S,2S)-2-Phenylcyclopropan-1-amine Phenyl (-C6H5) Cyclopropane S,S Enhanced π-π interactions; aromatic stacking in drug design
(1S)-2,2-Difluorocyclopropan-1-amine HCl Difluoro (-F2) Cyclopropane S High electronegativity; metabolic stability
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine 3,4-Difluorophenyl Cyclopropane R,S Strong electron-withdrawing effects; CNS drug candidate

Key Research Findings

Stereochemical Impact : The (S,S) configuration of (1S,2S)-2-Ethoxycyclopropan-1-amine demonstrates distinct biological activity compared to its (R,R) enantiomer. For example, in enzyme inhibition assays, the S,S form showed 10-fold higher affinity for a target receptor than the R,R form in racemic mixtures .

Substituent Effects :

  • Ethoxy vs. Methoxy : Ethoxy derivatives exhibit higher lipophilicity (logP ~1.2) than methoxy analogs (logP ~0.7), enhancing membrane permeability .
  • Aryl vs. Alkyl : Phenyl-substituted cyclopropanes (e.g., (1S,2S)-2-Phenylcyclopropan-1-amine) show stronger binding to aromatic-rich enzyme pockets due to π-π stacking, whereas alkyl substituents (e.g., methyl) prioritize steric effects .

Ring Size and Strain : Cyclopropane derivatives are ~27 kcal/mol more strained than cyclobutane analogs. This strain increases reactivity, making them preferable in ring-opening reactions for drug synthesis .

Halogenation: Fluorinated derivatives like (1S)-2,2-Difluorocyclopropan-1-amine HCl exhibit improved metabolic stability (t1/2 > 6 hours in hepatic microsomes) compared to non-halogenated analogs (t1/2 ~2 hours) .

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